molecular formula C10H7NO3 B2465637 Methyl 4-cyano-2-formylbenzoate CAS No. 1701408-08-3

Methyl 4-cyano-2-formylbenzoate

Cat. No.: B2465637
CAS No.: 1701408-08-3
M. Wt: 189.17
InChI Key: BSWODBGWQVGEKT-UHFFFAOYSA-N
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Description

Methyl 4-cyano-2-formylbenzoate is a multifunctional aromatic ester characterized by a benzoate backbone substituted with a cyano (-CN) group at the 4-position and a formyl (-CHO) group at the 2-position. This compound is of significant interest in organic synthesis due to its dual electron-withdrawing substituents, which enhance its reactivity in condensation and cyclization reactions.

Properties

IUPAC Name

methyl 4-cyano-2-formylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO3/c1-14-10(13)9-3-2-7(5-11)4-8(9)6-12/h2-4,6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSWODBGWQVGEKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)C#N)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-cyano-2-formylbenzoate can be synthesized through various methods. One common approach involves the reaction of 4-cyanobenzoic acid with methanol in the presence of a catalyst, such as sulfuric acid, to form methyl 4-cyanobenzoate. This intermediate can then be further reacted with formylating agents to introduce the formyl group, resulting in the formation of this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale esterification and formylation reactions. The process is optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-cyano-2-formylbenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 4-cyano-2-formylbenzoate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: It serves as a precursor for the synthesis of biologically active compounds.

    Medicine: Research is ongoing to explore its potential as an intermediate in the synthesis of pharmaceutical agents.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 4-cyano-2-formylbenzoate involves its reactivity due to the presence of both the cyano and formyl groups. These functional groups can participate in various chemical reactions, making the compound a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

Physical and Chemical Properties Comparison

Property This compound Methyl 4-formylbenzoate Metsulfuron Methyl Ester Methyl Salicylate
Molecular Weight (g/mol) ~195.16 (calculated) 164.16 381.38 152.15
Boiling Point (°C) Not reported 285–290 (est.) Decomposes before boiling 222–223
Solubility Polar aprotic solvents (DMF, DMSO) Similar to above Low in water; soluble in acetone Low in water; soluble in ethanol
Key Reactivity Condensation, cyclization Benzimidazole synthesis Enzyme inhibition Ester hydrolysis

Notes:

  • This compound’s polarity and electron-deficient aromatic ring make it more reactive in nucleophilic additions compared to methyl salicylate, which undergoes hydrolysis more readily .
  • The cyano group enhances thermal stability relative to methyl esters with labile substituents (e.g., sulfonylureas) .

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